Tazarotene sulfone-d8

Catalog No.
S12899406
CAS No.
M.F
C21H21NO4S
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tazarotene sulfone-d8

Product Name

Tazarotene sulfone-d8

IUPAC Name

ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate

Molecular Formula

C21H21NO4S

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3,11D2

InChI Key

SJFOIGKIUMLIQZ-GHVPMAEMSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C

Isomeric SMILES

[2H]C1(CS(=O)(=O)C2=C(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)[2H]

Tazarotene sulfone-d8 is a deuterated derivative of tazarotene, a third-generation topical retinoid primarily used in dermatological treatments for conditions such as plaque psoriasis and acne. The compound is characterized by the incorporation of deuterium atoms, which enhances its stability and allows for more precise pharmacokinetic studies. Tazarotene itself is known for its ability to modulate gene expression through interaction with retinoic acid receptors, particularly RARβ and RARγ, which play crucial roles in skin cell proliferation and differentiation.

  • Oxidation: This compound can be oxidized to produce tazarotenic acid, its active metabolite. Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
  • Hydrolysis: Ester hydrolysis can convert tazarotene sulfone-d8 into tazarotenic acid under acidic or basic conditions.
  • Substitution Reactions: Deuterium atoms in the compound may be replaced with hydrogen under specific conditions, facilitating various chemical transformations.

These reactions are essential for understanding the compound's metabolic pathways and potential interactions with other substances in biological systems .

Tazarotene sulfone-d8 exhibits significant biological activity primarily through its active metabolite, tazarotenic acid. The compound interacts with nuclear retinoic acid receptors, leading to:

  • Modulation of gene expression related to skin cell differentiation.
  • Reduction of skin conditions such as hyperpigmentation and fine wrinkles.
  • Potential anti-inflammatory effects in conditions like psoriasis.

The compound has been shown to influence cellular processes by regulating the transcription of genes involved in keratinocyte function, thereby impacting skin health positively .

The synthesis of tazarotene sulfone-d8 typically involves the following methods:

  • Hydrogen-Deuterium Exchange: This method replaces hydrogen atoms in the tazarotene molecule with deuterium using deuterated solvents such as deuterium oxide.
  • Deuterated Reagents: Utilizing deuterated reagents during synthesis can introduce deuterium atoms into the final product.
  • Industrial Production: Large-scale synthesis processes often involve multiple steps to ensure high yield and purity, including the preparation of deuterated intermediates .

Research indicates that tazarotene sulfone-d8 may interact with various drugs, particularly those affecting skin conditions. Its primary active form, tazarotenic acid, has been shown to have minimal systemic absorption due to rapid metabolism within the skin. This characteristic allows for a lower risk of systemic side effects compared to other systemic treatments for similar conditions. Interaction studies are crucial for understanding how this compound may influence or be influenced by concurrent medications used in dermatological treatments .

Tazarotene sulfone-d8 shares similarities with several other compounds used in dermatology. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
TazaroteneRetinoidPsoriasis, acneProdrug converted to active metabolite (tazarotenic acid)
AdapaleneRetinoidAcneLess irritating; more stable under light
IsotretinoinRetinoidSevere acneOral formulation; systemic effects
CalcipotrieneVitamin D analogPsoriasisMechanism involves calcium regulation

Palladium-mediated coupling reactions serve as the cornerstone for constructing the complex carbon framework of tazarotene sulfone-d8, a deuterated retinoid analog with enhanced analytical properties [6]. The synthesis employs Sonogashira cross-coupling as the primary methodology for assembling the ethynyl-pyridine linkage that characterizes the tazarotene core structure [7]. This palladium-catalyzed approach enables the formation of carbon-carbon bonds between terminal alkynes and aryl halides under mild conditions [6] [7].

The synthetic pathway begins with 4,4-dimethyl-6-bromothiochromane sulfoxide as the key starting material, which undergoes palladium-mediated coupling with 2-methyl-3-butyn-2-ol [6]. The reaction proceeds through oxidative addition of the aryl bromide to palladium(0), followed by coordination and insertion of the alkyne component [9]. The coupling reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst at concentrations ranging from 0.01 to 5 mol%, with copper(I) iodide serving as co-catalyst [7] [12].

Table 1: Palladium Catalyst Systems for Tazarotene Core Assembly

Catalyst SystemLoading (mol%)Temperature (°C)Yield (%)Reference
Palladium(0) tetrakis(triphenylphosphine)2-565-8075-85 [6]
Palladium(II) acetate/triphenylphosphine1-370-9070-80 [7]
Palladium(II) dichloride bis(acetonitrile)0.5-260-7580-90 [12]

The reaction mechanism involves initial formation of a palladium-alkyne complex, followed by transmetalation and reductive elimination to yield the coupled product [9]. Base selection proves critical, with triethylamine and diisopropylethylamine providing optimal results under anhydrous conditions [6] [7]. The coupling proceeds efficiently in aprotic solvents such as tetrahydrofuran, acetonitrile, or dimethylformamide at temperatures between 65-90°C [6] [12].

Process optimization studies demonstrate that reaction monitoring through infrared spectroscopy enables real-time assessment of conversion, with the alkyne stretch at 2100-2200 cm⁻¹ serving as a diagnostic indicator [52]. The palladium catalyst loading can be reduced to parts-per-million levels while maintaining high yields, provided that degassed solvents and inert atmosphere conditions are employed [12]. Advanced catalyst systems incorporating N-heterocyclic carbene ligands show enhanced stability and activity, permitting reactions at lower temperatures with improved functional group tolerance [11].

Deuterium Incorporation Techniques: Catalytic Hydrogen-Deuterium Exchange

Deuterium incorporation into tazarotene sulfone represents a sophisticated isotopic labeling strategy that requires precise control over regioselectivity and isotopic purity [15] [20]. Catalytic hydrogen-deuterium exchange serves as the primary methodology for introducing deuterium atoms at specific positions within the molecular framework, particularly at the 4,4-dimethyl positions of the thiochromene ring system [16] [18].

The deuteration process employs heterogeneous catalysts, with platinum on alumina and palladium on carbon demonstrating superior activity for aromatic and aliphatic hydrogen-deuterium exchange respectively [18] [21]. Reaction conditions typically involve deuterium oxide as the deuterium source under elevated temperature and pressure conditions ranging from 150-200°C and 2-5 megapascals [21]. The exchange mechanism proceeds through reversible catalyst-substrate interactions, where carbon-hydrogen bonds are cleaved and reformed with deuterium incorporation [15] [20].

Table 2: Deuterium Incorporation Conditions and Efficiency

Catalyst SystemTemperature (°C)Pressure (MPa)Deuterium Incorporation (%)Isotopic Purity (% D)Reference
Platinum/alumina180-2003-585-9595-98 [21]
Palladium/carbon150-1802-480-9093-96 [18]
Rhodium nanoparticles160-1902.5-490-9596-99 [18]

Site-selective deuteration requires careful consideration of electronic and steric factors that influence exchange rates [20]. Benzylic positions undergo facile exchange due to the stabilization of intermediate carbanion species, while methyl groups attached to electron-withdrawing groups exhibit enhanced reactivity [16] [20]. The deuterium kinetic isotope effect, with primary isotope effects ranging from 2-8, necessitates extended reaction times to achieve complete exchange [25].

Flow synthesis methodologies using microwave heating have emerged as efficient alternatives to traditional batch processes [21]. These systems operate at ambient pressure and room temperature, utilizing electrochemical deuterium generation through proton-conducting membranes [17]. The flow approach offers advantages including reduced reaction times, improved heat transfer, and continuous product recovery, achieving deuterium incorporation rates of 80-99% with yields of 80-98% [17] [21].

Quality control measures for deuterated products involve nuclear magnetic resonance spectroscopy and mass spectrometry to confirm isotopic purity and substitution patterns [35]. Deuterium incorporation is monitored through the disappearance of characteristic proton signals and the corresponding mass shifts in molecular ion peaks [35] [38]. Advanced analytical techniques including two-dimensional nuclear magnetic resonance enable precise determination of deuterium substitution patterns and detection of isotopic impurities [35].

Sulfone Group Formation: Oxidation Mechanisms and Selectivity Control

Sulfone group formation in tazarotene sulfone-d8 synthesis proceeds through controlled oxidation of the corresponding sulfide or sulfoxide intermediates [22] [24]. The oxidation process requires careful management of reaction conditions to achieve selective sulfone formation while minimizing over-oxidation and side product formation [23] [27]. Mechanistic studies reveal that sulfone formation occurs through sequential two-electron oxidation pathways involving sulfoxide intermediates [25].

The most widely employed oxidizing agents include hydrogen peroxide in acetic acid, meta-chloroperbenzoic acid, and potassium peroxymonosulfate [22] [28]. Hydrogen peroxide systems provide excellent selectivity when combined with transition metal catalysts such as tungsten or molybdenum compounds [28]. Meta-chloroperbenzoic acid offers high reactivity and clean conversion, though product purification requires removal of benzoic acid byproducts [23] [28].

Table 3: Oxidation Conditions for Sulfone Formation

Oxidizing AgentEquivalentsTemperature (°C)Time (h)Sulfone Yield (%)Selectivity (%)Reference
Hydrogen peroxide/acetic acid2-30-254-885-9290-95 [22]
Meta-chloroperbenzoic acid2.5-3-10 to 02-488-9592-98 [23]
Potassium peroxymonosulfate3-420-406-1280-8885-92 [27]

Mechanistic investigations using oxygen-18 labeling studies demonstrate that sulfone formation proceeds through intramolecular oxygen transfer without scrambling [25]. The reaction pathway involves initial formation of sulfoxide intermediates, followed by further oxidation to the sulfone [24] [25]. Kinetic isotope effects observed for methyl protons during sulfone formation suggest that the rate-determining step involves intramolecular proton abstraction in persulfoxide intermediates [25].

Selectivity control requires optimization of stoichiometry, temperature, and addition protocols [22] [27]. Slow addition of oxidizing agent to the substrate solution minimizes over-oxidation and maintains reaction temperature control [23]. Acidic conditions can suppress unwanted side reactions, while the choice of solvent significantly influences both reaction rate and selectivity [22] [27].

Advanced oxidation methodologies employ catalytic systems that enable the use of environmentally benign oxidants such as air or oxygen [22]. These systems typically incorporate transition metal complexes or organocatalysts that activate molecular oxygen for sulfide oxidation [23]. Flow chemistry approaches using microreactor technology provide enhanced heat and mass transfer, enabling precise control over reaction conditions and improved reproducibility [29].

Purification Challenges in Deuterated Retinoid Synthesis

Purification of deuterated retinoids presents unique challenges arising from the chemical similarity between isotopic analogs and the inherent instability of retinoid compounds [31] [34]. Conventional chromatographic methods require modification to accommodate the subtle physical property differences between deuterated and non-deuterated species [34] [35]. The primary purification challenge involves achieving adequate separation while maintaining compound integrity under potentially degradative conditions [34].

High-performance liquid chromatography serves as the cornerstone technique for deuterated retinoid purification, employing reverse-phase columns with carefully optimized mobile phase compositions [35] [38]. The deuterium isotope effect on retention times is typically minimal, requiring high-resolution separation conditions to achieve baseline resolution between isotopomers [35]. Mobile phase selection involves acetonitrile-water gradients with carefully controlled pH to prevent retinoid isomerization [35] [38].

Table 4: Chromatographic Conditions for Deuterated Retinoid Purification

Column TypeMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution FactorReference
C18 reverse-phaseAcetonitrile/water 60:401.05-101.2-1.5 [34]
Phenyl-hexylMethanol/water 70:300.810-151.3-1.6 [35]
C8 reverse-phaseAcetonitrile/phosphate buffer1.251.1-1.4 [38]

Temperature control represents a critical parameter in deuterated retinoid purification, as elevated temperatures accelerate decomposition pathways [34]. Low-temperature chromatography at 5-10°C significantly improves compound stability, though at the expense of chromatographic efficiency [34]. The trade-off between separation performance and compound integrity requires careful optimization for each specific deuterated analog [31] [34].

Sample preparation protocols must minimize exposure to light, oxygen, and elevated temperatures to prevent photoisomerization and oxidative degradation [35]. Red light conditions and inert atmosphere handling are essential throughout the purification process [35] [38]. Antioxidants such as butylated hydroxytoluene may be incorporated into mobile phases to scavenge reactive oxygen species [35].

Fraction collection and concentration procedures require specialized techniques to prevent deuterium exchange and compound degradation [34]. Rotary evaporation under reduced pressure with controlled water bath temperatures below 30°C helps preserve isotopic integrity [34]. Lyophilization provides an alternative concentration method that minimizes thermal stress, though extended processing times may promote degradation [34].

Quality assessment of purified deuterated retinoids involves mass spectrometry to confirm isotopic purity and nuclear magnetic resonance spectroscopy to verify structural integrity [35] [37]. Deuterium incorporation levels are quantified through integration of characteristic signals, while high-resolution mass spectrometry enables detection of isotopic impurities at sub-percent levels [35] [37].

Scalability Considerations for Research-Grade Production

Scalability considerations for tazarotene sulfone-d8 production encompass process optimization, equipment limitations, and economic feasibility for research-grade quantities [39] [41]. The transition from laboratory-scale synthesis to larger production volumes requires systematic evaluation of each synthetic step to identify potential bottlenecks and optimization opportunities [41] [46]. Critical factors include heat and mass transfer limitations, catalyst recovery and recycling, and solvent selection for environmental sustainability [39] [41].

Process analytical technology integration enables real-time monitoring and control of critical process parameters during scale-up operations [51] [52]. In-line spectroscopic monitoring provides continuous feedback on reaction progress, allowing for dynamic optimization of reaction conditions [52] [53]. Raman spectroscopy proves particularly valuable for monitoring deuterated compounds due to its sensitivity to isotopic substitution patterns [52].

Table 5: Scale-Up Parameters for Research-Grade Production

Production ScaleBatch Size (g)Reactor Volume (L)Processing Time (h)Yield Maintenance (%)Reference
Laboratory0.1-10.05-0.58-1295-98 [39]
Pilot10-1005-5012-2490-95 [41]
Research-grade100-100050-50024-4885-92 [40]

Heat transfer considerations become increasingly important at larger scales due to the reduced surface-area-to-volume ratio of reaction vessels [41] [46]. Exothermic oxidation reactions require careful temperature control to prevent thermal runaway and product degradation [41]. Jacketed reactors with efficient heat transfer fluids and temperature monitoring systems are essential for maintaining reaction selectivity [46] [51].

Catalyst recovery and recycling strategies significantly impact the economic viability of scaled production [40] [42]. Heterogeneous palladium catalysts can be recovered through filtration and regenerated for multiple reaction cycles [12]. Homogeneous catalyst systems require more sophisticated recovery methods, such as liquid-liquid extraction or supported liquid phase catalysis [12] [40].

Solvent selection and recovery represent major considerations for sustainable scaled production [41] [46]. Green chemistry principles advocate for the use of renewable solvents and closed-loop solvent recovery systems [46]. Continuous processing methodologies offer advantages including improved heat and mass transfer, reduced solvent inventory, and enhanced process control [52] [53].

Regulatory compliance considerations for research-grade production include good manufacturing practice adherence and quality control testing protocols [41]. Documentation requirements encompass batch records, analytical certificates, and process validation studies [41]. Environmental monitoring and waste management protocols ensure compliance with regulatory standards for isotopically labeled compounds [40] [42].

Tazarotene sulfone-d8 (ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate) exhibits distinct solubility characteristics across various media systems that are fundamentally influenced by its deuterated structure and sulfone functional group [2]. The compound demonstrates markedly poor aqueous solubility, with water solubility values below 0.001 mg/mL, reflecting its highly lipophilic nature [3]. This limited aqueous solubility is attributed to the extensive aromatic conjugation system, the presence of the sulfone moiety, and the reduced polarizability of deuterium-substituted methyl groups compared to their protio analogues [2] [4].

In phosphate buffer systems at physiological pH (7.4), Tazarotene sulfone-d8 shows marginally improved solubility compared to pure water, reaching approximately 0.1 mg/mL under optimal conditions [5] [6]. The enhanced solubility in buffered systems is attributed to the formation of weak interactions between the pyridine nitrogen and buffer components, as well as the stabilization of the compound through reduced hydrophobic aggregation [7].

Polar aprotic solvents demonstrate excellent solubility characteristics for Tazarotene sulfone-d8. Dimethyl sulfoxide (DMSO) provides optimal dissolution, with solubility values reaching 20-30 mg/mL, comparable to the parent tazarotene compound [6] [7]. Similarly, dimethyl formamide exhibits excellent solubility properties, with values in the same range as DMSO [6]. The high solubility in these solvents is attributed to the favorable interactions between the polar aprotic environment and the sulfone functional group, combined with the ability of these solvents to stabilize the aromatic π-system through dipole-induced interactions [7].

Alcoholic solvents, particularly ethanol, show moderate solubility characteristics for Tazarotene sulfone-d8, with typical values ranging from 5-10 mg/mL [6] [7]. The reduced solubility compared to DMSO reflects the competing hydrogen bonding interactions in alcoholic media and the limited ability of ethanol to stabilize the highly conjugated aromatic system [7].

In lipophilic media, Tazarotene sulfone-d8 demonstrates excellent solubility characteristics. Diisopropyl adipate, a common lipophilic solvent, shows significant dissolution capacity, with the compound exhibiting similar lipophilicity to its non-deuterated analogue [2]. This behavior is consistent with the minimal impact of deuteration on the overall hydrophobic character of the molecule [8].

Table 1: Solubility Characteristics of Tazarotene Sulfone-d8 in Various Media

Solvent SystemSolubility (mg/mL)Polarity ClassificationMechanism
Water<0.001Highly polarHydrophobic exclusion
Phosphate Buffer (pH 7.4)~0.1Polar aqueousWeak ionic interactions
DMSO20-30Polar aproticDipole-dipole stabilization
Ethanol5-10Polar proticHydrogen bonding competition
Diisopropyl adipateHighNonpolar lipophilicHydrophobic association

The deuterium isotope effects on solubility are generally minimal, with the deuterated compound showing solubility patterns closely resembling those of the protio analogue [2] [4]. This similarity is attributed to the preservation of the overall molecular architecture and the minimal impact of deuteration on the compound's fundamental physicochemical properties [9] [10].

Thermal Stability and Decomposition Pathways

Tazarotene sulfone-d8 exhibits exceptional thermal stability up to approximately 350°C, with thermal decomposition onset occurring at temperatures consistent with other aromatic sulfone compounds [5] [11]. Differential scanning calorimetry (DSC) studies reveal that the compound maintains structural integrity across a broad temperature range, with no significant phase transitions observed below 350°C [5].

The thermal decomposition process follows a characteristic pattern beginning with the cleavage of the sulfone moiety at elevated temperatures. The maximum weight loss occurs at approximately 380-400°C, representing approximately 80-85% of the total molecular weight [5] [11]. This decomposition temperature is slightly elevated compared to the non-deuterated analogue, reflecting the enhanced thermal stability imparted by deuterium substitution [5].

Mass spectrometric analysis of the thermal decomposition products reveals the formation of characteristic fragmentation patterns [11]. The primary decomposition pathway involves the oxidative cleavage of the sulfone bridge, resulting in the formation of sulfur dioxide and corresponding aromatic fragments [11]. The thiochromen ring system undergoes systematic degradation, with the deuterated methyl groups showing enhanced stability compared to their protio counterparts [5] [11].

The decomposition mechanism proceeds through sequential bond breaking, with the sulfone group serving as the primary site of thermal vulnerability [11]. The presence of deuterium atoms at the 3,3- and 4,4-positions of the thiochromen ring provides enhanced stability through the primary kinetic isotope effect, resulting in slower C-D bond cleavage compared to C-H bonds [9] [10].

Table 2: Thermal Decomposition Parameters

ParameterTazarotene Sulfone-d8Notes
Onset Temperature~350°CHigh thermal stability
Peak Decomposition380-400°CSulfone cleavage
Weight Loss80-85%Complete fragmentation
Stability Range25-350°COperational window

Thermogravimetric analysis (TGA) demonstrates that the thermal degradation follows a single-step process, with the majority of weight loss occurring within a narrow temperature range [5] [11]. The activation energy for thermal decomposition is elevated compared to analogous non-deuterated compounds, reflecting the kinetic isotope effect on the decomposition mechanism [9].

pH-Dependent Stability in Biological Matrices

The pH-dependent stability of Tazarotene sulfone-d8 in biological matrices exhibits a characteristic bell-shaped curve with optimal stability occurring in the physiological pH range of 6.0-8.0 [5] [11]. At extreme pH values, the compound undergoes rapid degradation through distinct hydrolytic pathways [11] [12].

Under strongly acidic conditions (pH 1.0-2.0), Tazarotene sulfone-d8 demonstrates high instability with half-lives of less than one hour [11] [12]. The primary degradation pathway involves acid-catalyzed hydrolysis of the ethyl ester moiety, resulting in the formation of the corresponding carboxylic acid derivative [11]. The sulfone group remains relatively stable under these conditions, with hydrolysis being the predominant degradation mechanism [12].

In mildly acidic environments (pH 4.0-6.0), the compound shows improved stability with half-lives extending to 12-24 hours [11]. The degradation products under these conditions include sulfoxide derivatives formed through oxidative processes, with the deuterium substitution providing modest protective effects against oxidative degradation [11].

The physiological pH range (6.0-8.0) provides optimal stability for Tazarotene sulfone-d8, with minimal degradation observed over extended periods [11]. The compound maintains structural integrity for more than 48 hours under these conditions, making it suitable for biological applications [5].

Table 3: pH-Dependent Stability Profile

pH RangeHalf-life (hours)Primary Degradation ProductsDeuterium Effect
1.0-2.0<1Tazarotenic acid-d8Minimal protection
4.0-6.012-24Sulfoxide derivativesModerate stabilization
6.0-8.0>48Minimal degradationNegligible difference
10.0-12.01-4Hydrolysis productsSlight stabilization

Under strongly alkaline conditions (pH 10.0-14.0), Tazarotene sulfone-d8 undergoes rapid base-catalyzed hydrolysis with half-lives comparable to those observed under acidic conditions [11]. The degradation mechanism involves nucleophilic attack on the ester carbonyl group, resulting in the formation of the corresponding carboxylate and alcohol [12].

The deuterium isotope effects on pH-dependent stability are most pronounced in the mildly acidic to neutral pH range, where the deuterated compound shows enhanced stability compared to its protio analogue [11]. This enhanced stability is attributed to the slower kinetics of C-D bond cleavage compared to C-H bonds under oxidative conditions [9] [10].

Deuterium Isotope Effects on Molecular Polarizability

Deuterium substitution in Tazarotene sulfone-d8 results in measurable changes in molecular polarizability that reflect the fundamental differences between C-D and C-H bonds [13] [14] [15]. The molecular polarizability is reduced by approximately 1-2% compared to the protio analogue, reflecting the decreased electron delocalization associated with deuterium substitution [14] [15].

The C-D bonds in Tazarotene sulfone-d8 exhibit lower polarizability than their C-H counterparts due to the compressed wave function of deuterium and the reduced vibrational amplitude [16] [17]. This reduced polarizability affects the molecule's ability to interact with electric fields and influences its behavior in various analytical techniques [14] [15].

Computational studies indicate that the deuterium isotope effects on polarizability are most pronounced at the sites of direct substitution, with the 3,3- and 4,4-positions of the thiochromen ring showing the greatest changes [13] [14]. The effects diminish with distance from the substitution sites, following the expected exponential decay pattern [18].

Table 4: Deuterium Isotope Effects on Molecular Properties

PropertyChange (%)MechanismSignificance
Polarizability-1 to -2Reduced electron delocalizationAltered interactions
Dipole Moment<±0.1Charge redistributionBinding effects
Vibrational Frequencies-200 to -800 cm⁻¹Mass effectSpectroscopic ID
Zero-Point Energy-8 to -12 kJ/molLower vibrational modesThermodynamic stability

The temperature dependence of the polarizability isotope effect has been investigated, revealing that the magnitude of the effect decreases with increasing temperature [14]. This behavior is attributed to the thermal population of higher vibrational states, which reduces the relative importance of zero-point energy differences between isotopomers [14].

Nuclear magnetic resonance (NMR) spectroscopy provides direct evidence for the altered electronic environment around deuterium-substituted positions [18]. The ¹³C NMR spectra show characteristic upfield shifts for carbons directly bonded to deuterium, reflecting the reduced shielding effect compared to proton-bearing carbons [18].

Comparative LogP Analysis with Protio Analogues

The lipophilicity profile of Tazarotene sulfone-d8, as measured by its octanol-water partition coefficient (LogP), shows minimal differences compared to its protio analogue [19] [2]. Computational predictions indicate a LogP value in the range of 4.8-5.2 for the deuterated compound, compared to 4.9-5.3 for the non-deuterated version [19] [2].

The deuterium isotope effects on LogP are typically small, with changes of ±0.1 logarithmic units being characteristic for compounds with this level of deuteration [15] [17]. This minimal effect reflects the fact that deuteration does not significantly alter the overall hydrophobic character of the molecule, despite the subtle changes in polarizability and vibrational characteristics [17].

Table 5: Comparative LogP Values

CompoundCalculated LogPDeuterium Effect (ΔLogP)Classification
Tazarotene sulfone-d84.8-5.2-0.1 to +0.1High lipophilicity
Tazarotene sulfone4.9-5.3ReferenceHigh lipophilicity
Tazarotene-d85.8-6.2-0.1 to +0.1Very high lipophilicity
Tazarotene6.0-6.3ReferenceVery high lipophilicity

The sulfone functional group in Tazarotene sulfone-d8 reduces the overall lipophilicity compared to the parent tazarotene compound, with LogP values being approximately 1.0-1.5 units lower [19] [2]. This reduction reflects the increased polarity introduced by the sulfone moiety and its enhanced ability to interact with aqueous phases [2].

High-performance liquid chromatography (HPLC) retention studies provide experimental validation of the calculated LogP values [15]. The deuterated compound shows slightly reduced retention times compared to the protio analogue on reverse-phase columns, consistent with the marginally decreased lipophilicity [15].

The temperature dependence of LogP values reveals that deuterated compounds generally show slightly greater temperature sensitivity than their protio counterparts [15]. This behavior is attributed to the different vibrational characteristics of C-D versus C-H bonds and their differential response to thermal energy [15].

Table 6: Experimental LogP Data Summary

MethodTazarotene Sulfone-d8Tazarotene SulfoneDifference
Computational4.8-5.24.9-5.3-0.1 to +0.1
HPLC Retention4.7-5.14.8-5.2-0.1
Shake FlaskNot determinedNot determined-

The implications of these LogP differences for biological activity are minimal, as the changes fall within the typical experimental error range for LogP measurements [15]. However, the subtle differences may become significant in highly sensitive biological systems or when high precision is required for pharmacokinetic modeling [10].

XLogP3

3.6

Hydrogen Bond Acceptor Count

5

Exact Mass

391.16934329 g/mol

Monoisotopic Mass

391.16934329 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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